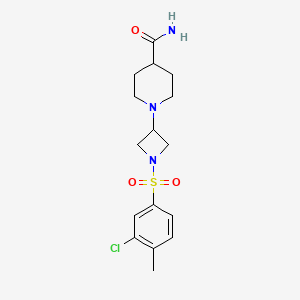

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAFYNBVWRSUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the attachment of the sulfonyl groupIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .

Chemical Reactions Analysis

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond

Scientific Research Applications

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials, owing to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Differences :

- Substituent Position : The target’s 3-chloro-4-methylphenyl group (meta-chloro, para-methyl) differs from ’s 4-chlorophenyl (para-chloro), which may alter electronic and steric interactions with biological targets.

Piperidine vs. Azetidine Derivatives

Piperidine derivatives (e.g., –3) are well-documented for their biological activities, while azetidine-containing compounds (e.g., ) are less common but offer advantages:

- Piperidine : Greater flexibility may enhance binding to larger active sites, as seen in piperidine-based anesthetics and antivirals .

Functional Group Modifications

- Carboxamide vs. Ester: The target’s carboxamide (vs.

- Chloro vs. Methoxy Substituents : and highlight aryl-methoxy substitutions for antimalarial/antimicrobial activity, whereas the target’s chloro-methyl group may prioritize hydrophobic interactions .

Biological Activity

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in various scientific disciplines due to its unique structure and potential biological activities. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to engage with various enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular pathways, leading to various biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anticancer Properties : Research indicates potential anticancer activity, particularly against certain cancer cell lines.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structural motifs have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Similar Compound A | MCF-7 | 0.87 | |

| Similar Compound B | A549 | 1.75 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated through various assays. Its structure suggests that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Study on Anticancer Activity

A notable study investigated the effects of structurally related sulfonamide compounds on breast cancer cells. The results indicated that these compounds could induce apoptosis in MCF-7 cells through caspase activation pathways. The study highlighted the importance of the sulfonyl group in enhancing the anticancer activity of these compounds.

"The incorporation of sulfonamide moieties significantly increased the cytotoxicity against breast cancer cell lines."

Study on Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of related compounds against various bacterial strains. Results showed promising activity, suggesting that modifications to the sulfonamide group could enhance antimicrobial potency.

"Compounds with sulfonyl groups exhibited superior antimicrobial properties compared to their non-sulfonated counterparts."

Q & A

Basic: What are the recommended synthetic routes and analytical methods for synthesizing and characterizing 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) with an azetidine-piperidine scaffold. Key steps include nucleophilic substitution under anhydrous conditions using solvents like dichloromethane or DMF. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization . Post-synthesis, characterization employs:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonylation step in the synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates.

- Catalysis: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.

- Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis).

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to the azetidine-piperidine precursor ensures complete conversion .

Advanced: How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., rotamers) or incorrect computational parameters. Steps to address this:

- Variable Temperature NMR: Identify conformational flexibility by acquiring spectra at 25°C and 50°C.

- DFT Calculations: Re-optimize molecular geometry using solvent-polarizable continuum models (e.g., IEFPCM for DMSO).

- Cross-Validation: Compare with crystallographic data from analogous compounds (e.g., piperidine-sulfonamide derivatives) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Based on structural analogs (e.g., SARS-CoV-2 inhibitors in ):

- Enzyme Inhibition Assays: Fluorescence resonance energy transfer (FRET) for protease activity.

- Cell-Based Assays: Cytotoxicity screening (MTT assay) in relevant cell lines (e.g., HEK293 or HeLa).

- Target Engagement: Surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., kinases) .

Advanced: How does stereochemistry at the azetidine-piperidine junction influence biological activity, and how can it be experimentally determined?

Methodological Answer:

Stereochemistry impacts target binding via spatial orientation. Methods for determination:

- X-ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion.

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA with hexane:isopropanol gradients.

- Biological Correlation: Compare activity of enantiomerically pure samples in dose-response assays .

Basic: What safety precautions are recommended for handling this compound in the laboratory?

Methodological Answer:

Refer to GHS guidelines and analogous sulfonamides ():

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers address irreproducibility in biological activity data across different labs?

Methodological Answer:

Standardize protocols:

- Compound Purity: Require ≥95% purity (HPLC-verified) for all studies.

- Assay Conditions: Control pH, temperature, and cell passage number.

- Positive Controls: Include reference compounds (e.g., known kinase inhibitors) in each experiment.

- Data Sharing: Publish raw data (e.g., dose-response curves) for cross-lab validation .

Advanced: What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with flexible ligand parameters to simulate binding to homology-modeled targets.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Mapping: Identify critical interaction motifs (e.g., sulfonyl hydrogen bonds) using Schrödinger Phase .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC.

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Solution Stability: Avoid aqueous buffers at pH >8.0 to prevent sulfonamide hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with halogens (F, Br) at the 4-methylphenyl position to modulate lipophilicity.

- Bioisosteric Replacement: Replace the carboxamide with a sulfonamide to improve metabolic stability.

- In Silico ADMET: Predict pharmacokinetics using SwissADME to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.